

# CXCR7 Modulator 2: A Technical Guide for a Novel Chemical Probe

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Compound of Interest		
Compound Name:	CXCR7 modulator 2	
Cat. No.:	B2682537	Get Quote

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#### Introduction

CXCR7, also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant therapeutic target in a range of pathologies, including cancer, inflammatory diseases, and cardiovascular disorders. Unlike conventional chemokine receptors, CXCR7 does not couple to G proteins to elicit downstream signaling. Instead, it primarily signals through the β-arrestin pathway, leading to the activation of downstream kinases such as ERK1/2. **CXCR7 Modulator 2** is a potent and selective small molecule modulator of CXCR7, demonstrating its utility as a chemical probe for investigating the biological functions of this atypical receptor. This technical guide provides a comprehensive overview of **CXCR7 Modulator 2**, including its chemical properties, biological activity, and detailed experimental protocols for its use.

## **Chemical and Physical Properties**

**CXCR7 Modulator 2** is a novel 1,4-diazepine derivative with the following properties:



Property	Value
Molecular Formula	C29H42N6O3
Molecular Weight	522.68 g/mol
CAS Number	2227426-37-9
Appearance	Light yellow to yellow solid

# **Biological Activity**

**CXCR7 Modulator 2** exhibits high-affinity binding to CXCR7 and potent activation of the  $\beta$ -arrestin pathway. Its selectivity for CXCR7 over other G protein-coupled receptors (GPCRs) makes it a valuable tool for targeted studies.

**In Vitro Activity** 

Parameter	Value	Reference
CXCR7 Binding Affinity (Ki)	13 nM	[1][2][3]
β-arrestin Recruitment (EC50)	11 nM	[1][2]

In Vitro ADME/Tox Profile

Parameter	Value	Reference
Mouse Liver Microsomal Turnover	93 μL/min/mg	
Mouse Hepatocyte Turnover	28 μL/min per million cells	
MDCK II Permeability	Poor	
Aqueous Solubility	Good	

### **In Vivo Pharmacokinetics and Efficacy**

In a mouse model of isoproterenol-induced cardiac injury, subcutaneous administration of **CXCR7 Modulator 2** resulted in a significant reduction of cardiac fibrosis. The compound is



rapidly absorbed, with a mean maximal plasma concentration (Cmax) of 682 ng/mL reached at 0.25 hours (Tmax). The mean area under the plasma-concentration-versus-time profile (AUC) is 740 ng/mL/h.

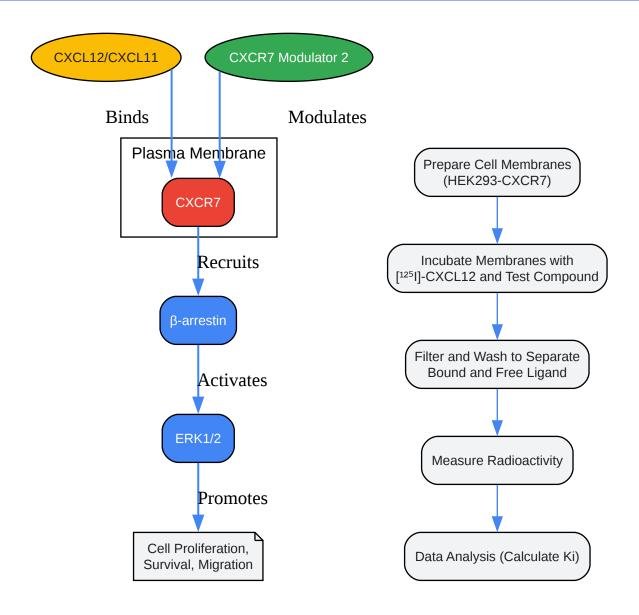
# **Selectivity Profile**

A key attribute of a chemical probe is its selectivity. While a comprehensive quantitative table is not publicly available, studies indicate that **CXCR7 Modulator 2** has an improved selectivity profile compared to earlier compounds. For instance, its binding affinity for adrenergic  $\alpha 1a$  and  $\beta 2$  receptors is significantly lower, with Kb values greater than 10,000 nM.

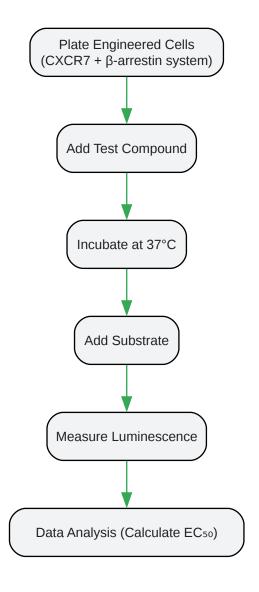
## **Signaling Pathways**

CXCR7 primarily signals through the recruitment of β-arrestin, which acts as a scaffold protein to activate downstream signaling cascades, most notably the MAPK/ERK pathway. This is distinct from typical chemokine receptors that signal via G proteins.









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### References

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